molecular formula C14H11BF3NO4 B1408890 (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid CAS No. 913198-23-9

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408890
CAS No.: 913198-23-9
M. Wt: 325.05 g/mol
InChI Key: WDFVWQJPYTYGOT-UHFFFAOYSA-N
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Description

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H11BF3NO4 and its molecular weight is 325.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical Modulation and Sensing Applications

Phenyl boronic acids, including derivatives similar to (4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, have been utilized in optical modulation and sensing applications. For instance, they have been conjugated with polymers to facilitate aqueous dispersion of single-walled carbon nanotubes, enabling the quenching of near-infrared fluorescence in response to saccharide binding. This property has been exploited in saccharide recognition, demonstrating selectivity toward specific sugars. The optical properties, such as photoluminescence quantum yield, are influenced by the structure of the boronic acid, with para-substituted phenyl boronic acids showing higher quantum yields compared to ortho- and meta-substituted ones. Electron-withdrawing substituents on the phenyl ring can further enhance these properties, making these compounds useful in applications involving optical sensing and modulation (Mu et al., 2012).

Catalysis and Chemical Synthesis

Phenyl boronic acids and their derivatives are also prominent in catalysis and chemical synthesis. 2,4-Bis(trifluoromethyl)phenylboronic acid, for example, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis. The ortho-substituent of the boronic acid is key in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process (Wang, Lu & Ishihara, 2018).

Antibacterial Applications

Research has also delved into the antibacterial properties of trifluoromethoxy)phenylboronic acids. These compounds have been characterized for their physicochemical, structural, antimicrobial, and spectroscopic properties. They have shown potential interactions with bacterial targets, for example, with LeuRS of Escherichia coli, and have been evaluated in vitro for their antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Material Functionalization

The derivatives of phenyl boronic acids have also found use in material functionalization. For instance, 4-(trifluoromethyl)phenyl boronic acid has been employed as a radical source for the covalent grafting of phenyl groups onto graphitic surfaces of multi-layer graphitic material (MLG), providing a safer and more convenient alternative to diazonium salt precursors. This process is instrumental in modifying the surface chemistry of graphitic materials for various applications, including in electronics and sensor technology (McLaren et al., 2020).

Biochemical Analysis

Biochemical Properties

(4-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with enzymes such as lactate dehydrogenase, which is involved in cancer cell proliferation . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding is facilitated by the boronic acid moiety, which forms reversible covalent bonds with serine or threonine residues in the enzyme’s active site. Additionally, the compound can activate or inhibit signaling pathways by interacting with key signaling molecules, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of enzyme activity and prolonged effects on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism. It also affects the levels of metabolites such as lactate and pyruvate, which are critical for cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression .

Properties

IUPAC Name

[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-7-5-11(6-8-12)19-13(20)9-1-3-10(4-2-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVWQJPYTYGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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